molecular formula C14H27NO3 B1292032 tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate CAS No. 266690-55-5

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate

Cat. No.: B1292032
CAS No.: 266690-55-5
M. Wt: 257.37 g/mol
InChI Key: CYUODDDPZDWKFV-UHFFFAOYSA-N
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Description

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C14H27NO3 and a molecular weight of 257.37 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with cyclohexylamine, followed by the addition of 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the cyclohexyl group.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group.

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: Contains a piperidine ring instead of a cyclohexyl ring.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Biological Activity

tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate, an organic compound with the molecular formula C₁₄H₂₇NO₃ and a molecular weight of 257.37 g/mol, has garnered attention for its potential biological activities. This compound features a tert-butyl group, a cyclohexyl moiety, and a hydroxypropyl chain attached to a carbamate functional group, which suggests significant interactions within biological systems due to its unique structural characteristics.

The synthesis of this compound typically involves multi-step organic reactions, with variations depending on desired purity and yield. The compound's high molar refractivity (73.07) and polar surface area (49.77 Ų) indicate its potential for extensive interactions in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. Furthermore, the hydroxyl group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological efficacy.

Interaction with Biomolecules

Preliminary studies have indicated that this compound may interact with various enzymes or receptors due to its structural features. Detailed kinetic studies are necessary to elucidate these interactions further and determine their implications for therapeutic applications.

Table 1: Summary of Biological Activity Studies

Study FocusFindings
Enzyme InhibitionPotential inhibition of certain enzymes through covalent bond formation
Receptor BindingSuggestive binding affinity to specific receptors
CytotoxicityEvaluated against different cancer cell lines; results pending

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Initial results suggest that it may exhibit selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Research has focused on understanding the mechanism by which this compound affects cellular pathways. For instance, it has been hypothesized that the compound could modulate signaling pathways involved in apoptosis or cell proliferation, although detailed mechanisms remain to be fully characterized.
  • Comparative Analysis : Comparisons with structurally similar compounds have highlighted unique biological properties attributed to the combination of functional groups present in this compound. This uniqueness may confer advantages in terms of bioavailability and interaction profiles compared to analogs lacking specific moieties.

Properties

IUPAC Name

tert-butyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h12,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUODDDPZDWKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625454
Record name tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266690-55-5
Record name tert-Butyl cyclohexyl(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl-(3-hydroxy-propyl)-carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl N-tert-butoxycarbonyl-3-cyclohexylamino-propanoate (2a, 2.18 9, 7.3 mmol) in tetrahydrofuran (20 mL) was added lithium aluminium hydride (1.0 M solution in tetrahydrofuran. 10 mL). The reaction mixture was stirred for 1 h, after which ethyl acetate (5 mL) was slowly added. Subsequently, aqueous citric acid (0.5 M, 50 mL) was added and the heterogeneous mixture was extracted with Et2O (2×100 mL). The organic layer was washed with aqueous sodium hydrogencarbonate (1 N, 25 mL). Drying over magnesium sulphate, concentration under reduced pressure and purification by silica gel chromatography (eluent: ethyl acetate/heptane, 3:7, v/v) provided 1.50 g (80%) of the title compound as a white foam. ESI-MS: 258.2 (M+H)+, 280.3 (M+Na)+, 202.2 (M+H—C4H8)+, 158.2 (M+H-Boc)+. Rf (silica gel; ethyl acetate/heptane, 1:4, v/v): 0.31.
Quantity
7.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
80%

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